N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorobenzyl)-2-methoxybenzamide
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Overview
Description
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a fluorobenzyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.
Methoxybenzamide Formation: The methoxybenzamide moiety is formed through the reaction of a methoxy-substituted benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-CHLOROBENZYL)-2-METHOXYBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-METHYLBENZYL)-2-METHOXYBENZAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20FNO4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H20FNO4/c1-27-20-8-4-16(12-15-2-5-17(24)6-3-15)13-19(20)23(26)25-18-7-9-21-22(14-18)29-11-10-28-21/h2-9,13-14H,10-12H2,1H3,(H,25,26) |
InChI Key |
XMZNKKPPKRHQTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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